molecular formula C16H23ClN2O3S B5137372 N-(4-chlorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide

N-(4-chlorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide

Cat. No. B5137372
M. Wt: 358.9 g/mol
InChI Key: IVGHVHOHJPIPEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methanesulfonamide derivatives often involves complex reactions that aim to incorporate the methanesulfonamide group into the molecular structure. For example, the synthesis of similar compounds has been demonstrated through various methods, including the reaction of dichlorophenylmethanesulfonamide with trichloroethylene, leading to highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, showcasing the reactivity and versatility of methanesulfonamide derivatives in synthesis processes (Aizina et al., 2012).

Molecular Structure Analysis

The molecular structure of N-(4-chlorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide and related compounds can be elucidated through techniques like X-ray crystallography. Studies on similar methanesulfonamide compounds have shown specific conformational arrangements due to the presence of the sulfonamide group, affecting the overall molecular geometry. For example, the structure of N-(2,3-Dichlorophenyl)methanesulfonamide revealed specific bond parameters and torsion angles characteristic of methanesulfonanilides, with molecules packed into chains through hydrogen bonding (Gowda et al., 2007).

Chemical Reactions and Properties

Methanesulfonamide derivatives engage in various chemical reactions, demonstrating a range of reactivities depending on their structural features. The reactivity can be attributed to the sulfonamide group, which can participate in different types of chemical bonds and interactions. For instance, methanesulfonamide derivatives have been involved in reactions such as N-acylation, showcasing their utility in forming new chemical bonds and structures (Kondo et al., 2000).

Physical Properties Analysis

The physical properties of N-(4-chlorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide, such as solubility, melting point, and boiling point, are influenced by its molecular structure. While specific data on this compound might not be readily available, related methanesulfonamide compounds exhibit characteristic physical properties that can be studied through spectroscopic methods and computational chemistry approaches to infer about the subject compound (Galván et al., 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are crucial for understanding the behavior of methanesulfonamide derivatives in various chemical environments. Studies on methanesulfonamide compounds reveal insights into their reactivity patterns, such as the vicarious nucleophilic substitution of hydrogen, highlighting the chemical versatility of these compounds (Lemek et al., 2008).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S/c1-13-7-9-18(10-8-13)16(20)12-19(23(2,21)22)11-14-3-5-15(17)6-4-14/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGHVHOHJPIPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

52.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199868
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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